molecular formula C16H20ClN5 B12267428 5-chloro-N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

5-chloro-N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B12267428
M. Wt: 317.81 g/mol
InChI Key: IJCHENIDPWUOJC-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a chlorinated methyl group and a piperidinyl-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    N-methylation: This step involves the methylation of the nitrogen atom, often using methyl iodide or dimethyl sulfate.

    Attachment of the piperidinyl-pyridinyl moiety: This can be achieved through nucleophilic substitution reactions, where the pyridinyl group is introduced using pyridine derivatives and the piperidinyl group is attached via reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF, while electrophilic substitution might involve reagents like bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine N-oxide, while reduction could produce a dechlorinated amine derivative.

Scientific Research Applications

5-chloro-N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(pyridin-4-yl)methanamine
  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

Uniqueness

5-chloro-N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidinyl-pyridinyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20ClN5

Molecular Weight

317.81 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H20ClN5/c1-21(16-19-10-14(17)11-20-16)15-4-8-22(9-5-15)12-13-2-6-18-7-3-13/h2-3,6-7,10-11,15H,4-5,8-9,12H2,1H3

InChI Key

IJCHENIDPWUOJC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=NC=C2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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